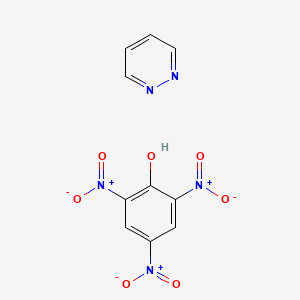

Pyridazine, monopicrate

Description

Contextualization of Pyridazine (B1198779) in Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this field, nitrogen-containing heterocycles are of paramount importance due to their prevalence in biological systems and industrial applications. rjptonline.org Pyridazine is a six-membered aromatic heterocycle that contains two adjacent nitrogen atoms. sphinxsai.comliberty.edu This arrangement of nitrogen atoms distinguishes it from its isomers, pyrimidine (B1678525) and pyrazine, and imparts unique physical and chemical properties. sphinxsai.com

Structurally, pyridazine is a planar molecule. The presence of the two electronegative nitrogen atoms makes the ring electron-deficient, a key characteristic that governs its reactivity. liberty.edu It is a colorless liquid with a high dipole moment and is miscible with water. sphinxsai.com The adjacent nitrogen atoms create a distinct electronic environment, influencing its basicity and its interactions with other molecules. nih.gov

The Significance of Pyridazine and its Derivatives in Contemporary Chemical Research

The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry and a versatile scaffold in materials science. nih.gov Its derivatives have garnered substantial interest due to their broad spectrum of biological and pharmacological activities. rjptonline.orgscholarsresearchlibrary.com Researchers have extensively investigated pyridazine-based compounds for their potential as anti-inflammatory, antidepressant, and antiviral agents. ontosight.ai Furthermore, they are crucial in the agrochemical industry, where they have been developed as herbicides and plant growth regulators. scholarsresearchlibrary.comresearchgate.net

The versatility of the pyridazine ring allows for easy functionalization, enabling chemists to synthesize a vast library of derivatives with tailored properties. rjptonline.orgresearchgate.net Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have further expanded the accessibility and diversity of these compounds. mdpi.com This has led to the development of novel materials, including push-pull chromophores with nonlinear optical properties and ligands for catalysis. mdpi.comresearchgate.net The recent approval of drugs like relugolix (B1679264) and deucravacitinib, which feature a pyridazine core, underscores the heterocycle's growing importance in drug discovery. nih.gov

Role of Monopicrate Derivatives as Probes for Pyridazine Electronic and Structural Characteristics

The formation of salts is a fundamental technique in chemical analysis for the purification, characterization, and structural elucidation of organic compounds. The creation of pyridazine monopicrate, a salt formed between pyridazine and picric acid, is a prime example of this strategy. Picric acid is a strong acid and a powerful electron acceptor, while pyridazine acts as a base.

The formation of the monopicrate salt serves several key purposes:

Crystallization and Structural Analysis : Pyridazine is a liquid at room temperature, which is not suitable for single-crystal X-ray diffraction, the definitive method for determining molecular structure. The reaction with picric acid yields pyridazine monopicrate, a stable, yellow crystalline solid. sphinxsai.com This solid form is ideal for X-ray crystallography. Analysis of analogous compounds, such as pyridine (B92270) picrate (B76445), shows that the crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. iucr.orgtandfonline.com These interactions are crucial for understanding how the molecules pack in a solid state.

Probing Electronic Properties : The formation of the picrate salt involves the transfer of a proton from picric acid to one of the nitrogen atoms of the pyridazine ring, creating a pyridazinium cation and a picrate anion. This charge-transfer interaction significantly perturbs the electronic structure of the pyridazine ring. citedrive.com Studying the spectroscopic changes (e.g., in UV-Vis or NMR) upon salt formation provides insight into the electronic distribution and reactivity of the parent pyridazine molecule. The intense color of the picrate complex is itself an indicator of this charge-transfer phenomenon.

Confirmation of Basicity : The ability of pyridazine to readily form a stable salt with a strong acid like picric acid provides experimental confirmation of its basic character.

Data Tables

Structure

3D Structure of Parent

Properties

CAS No. |

6164-81-4 |

|---|---|

Molecular Formula |

C10H7N5O7 |

Molecular Weight |

309.19 g/mol |

IUPAC Name |

pyridazine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C4H4N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-4H |

InChI Key |

FPQUURQZILZEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyridazine Based Compounds and Monopicrate Formation

Foundational Synthetic Routes to the Pyridazine (B1198779) Scaffold

The construction of the pyridazine core relies on several fundamental synthetic transformations. These methods have been refined over the years to allow for the preparation of a wide array of substituted pyridazines.

Condensation Reactions Involving Hydrazines and Carbonyl Systems

One of the most common and established methods for pyridazine synthesis involves the condensation of hydrazines with 1,4-dicarbonyl compounds or their synthetic equivalents. smolecule.comwikipedia.org This approach, often referred to as the Paal-Knorr synthesis for pyridazines, is versatile and can be applied to a wide range of substrates. wikipedia.orgrsc.org The reaction typically proceeds by the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. iglobaljournal.com

The reaction of γ-ketoacids with hydrazine (B178648) hydrate (B1144303) is a well-established route to pyridazin-3(2H)-ones. iglobaljournal.com Similarly, condensation of maleic anhydride (B1165640) derivatives with hydrazines provides a direct pathway to pyridazinediones. iglobaljournal.com The versatility of this method is demonstrated by the three-component reaction of malononitrile (B47326) and arylglyoxals with hydrazine hydrate, which yields 3-amino-5-arylpyridazine-4-carbonitriles in a one-pot procedure. scielo.org.za

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Reference |

| 1,4-Diketone | Hydrazine | Dihydropyridazine | Acid or base catalysis | iglobaljournal.com |

| γ-Ketoacid | Hydrazine hydrate | Pyridazin-3(2H)-one | Refluxing ethanol | iglobaljournal.com |

| Maleic anhydride | Hydrazine | Pyridazinedione | - | iglobaljournal.com |

| Malononitrile | Arylglyoxal, Hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitrile | Water and ethanol, room temperature | scielo.org.za |

1,3-Dipolar Cycloaddition Approaches to Pyridazine Derivatives

1,3-Dipolar cycloaddition reactions represent a powerful tool for the construction of five- and six-membered heterocyclic rings. In the context of pyridazine synthesis, this strategy often involves the reaction of a 1,3-dipole with a suitable dipolarophile.

Nitrilimines, which can be generated in situ from hydrazonoyl halides, are versatile 1,3-dipoles that react with various dipolarophiles. kau.edu.sanih.gov Their reaction with electron-rich alkenes can lead to the formation of pyrazoline derivatives, which can be precursors to pyridazines. For example, the 1,3-dipolar cycloaddition of nitrilimines to 3-N,N-dimethylamino-1-oxopropenes has been shown to produce pyrazoles, and in some cases, can be extended to form fused pyridazine systems like pyrazolo[3,4-d]pyridazines. kau.edu.sarsc.org The regioselectivity of these cycloadditions is a key aspect, often leading to a single product isomer. mdpi.com

Mesoionic compounds, such as münchnones and their heteroaromatic analogues, are another class of 1,3-dipoles used in pyridazine synthesis. Specifically, mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, generated in situ from 3(2H)-pyridazinone acids, undergo [3+2] cycloaddition reactions with alkynes. bch.romdpi.com This reaction provides a route to pyrrolo[1,2-b]pyridazine (B13699388) derivatives, where a pyrrole (B145914) ring is fused to the pyridazine core. bch.romdpi.comnih.govresearchgate.net The reaction proceeds with the elimination of carbon dioxide from the initial cycloadduct. bch.ro

| 1,3-Dipole | Dipolarophile | Product | Reaction Conditions | Reference |

| Nitrilimine (from hydrazonoyl halide) | 3-N,N-Dimethylamino-1-oxopropene | Pyrazolo[3,4-d]pyridazine | Benzene (B151609), room temperature | kau.edu.sa |

| Mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxide | Diethyl acetylenedicarboxylate | Diethyl pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate | Acetic anhydride, 90°C | bch.ro |

| Mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxide | Methyl propiolate | Methyl pyrrolo[1,2-b]pyridazine-carboxylate | Acetic anhydride, 90°C | mdpi.com |

Transition Metal-Mediated Coupling and Annulation Techniques for Polysubstituted Pyridazines

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been successfully applied to the synthesis of polysubstituted pyridazines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly advantageous for the functionalization of the pyridazine ring. mdpi.com The electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to a halogen-carbon bond, often without the need for specialized ligands. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Copper-mediated reactions have also emerged as a powerful tool. A notable example is the copper-promoted C(sp³)–C(sp³) coupling and cyclization of unactivated ketones with acylhydrazones to afford polysubstituted pyridazines. rsc.org This method allows for the selective synthesis of either 3,4,6-trisubstituted or 3,5-disubstituted pyridazines by tuning the reaction conditions and the structure of the ketone. rsc.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Mediator | Product | Reaction Type | Reference |

| Halogenated pyridazine | (Hetero)aryl boronic acid/ester | Palladium catalyst | (Hetero)aryl-substituted pyridazine | Suzuki-Miyaura cross-coupling | mdpi.com |

| Unactivated ketone | Acylhydrazone | Copper promoter | Polysubstituted pyridazine | C(sp³)–C(sp³) coupling/annulation | rsc.org |

Formation of Pyridazine, monopicrate

The basic nitrogen atoms in the pyridazine ring can readily react with strong acids to form salts. Picric acid (2,4,6-trinitrophenol) is a strong organic acid that is known to form crystalline salts, known as picrates, with a wide variety of organic bases, including nitrogen-containing heterocycles. nanobioletters.commdpi.com The formation of these picrate (B76445) salts is often used for the characterization and identification of organic compounds. nanobioletters.com

This compound is the salt formed from the reaction of one molecule of pyridazine with one molecule of picric acid. smolecule.com This reaction typically involves mixing solutions of pyridazine and picric acid, often in a solvent like ethanol, from which the salt precipitates as a yellow solid. The melting point of the resulting crystalline picrate can be used as a physical constant for identification purposes.

| Base | Acid | Salt | Physical Property | Reference |

| Pyridazine | Picric Acid | This compound | Yellow solid | smolecule.com |

| 6-Azidotetrazolo[1,5-b]pyridazine | Picric Acid | 6-Azidotetrazolo[1,5-b]pyridazine monopicrate | m.p. 169°C (decomp.) | acs.org |

Ring-Closure Techniques Employing Fulvene (B1219640) Precursors

A notable method for synthesizing pyridazine derivatives involves the ring-closure of fulvene precursors. Specifically, 1,2-diacylcyclopentadienes, which are types of fulvenes, can be reacted with hydrazine hydrate in methanol (B129727) at room temperature to yield 5,6-fused ring pyridazines. liberty.edu This transformation is achieved through a separatory extraction to isolate the pyridazine product. liberty.edu

Research has demonstrated the successful synthesis of a series of aryl-substituted pyridazines from 1,2-diacyl fulvenes and hydrazine hydrate, resulting in high yields. liberty.edu The reaction involves adding excess hydrazine to a solution of the fulvene and stirring for 24 hours, leading to the formation of a precipitate which is then extracted. liberty.edu The purity and structure of the resulting pyridazine products have been confirmed using melting point analysis and IR spectroscopy. liberty.edu For instance, the reaction of phenyl-fulvene with hydrazine hydrate yields phenyl-pyridazine as a light yellow powder. liberty.edu

Table 1: Synthesis of Aryl-Substituted Pyridazines from Fulvene Precursors liberty.edu

| Parent Fulvene | Pyridazine Product | Appearance | Melting Point (°C) | Percent Yield (%) |

|---|---|---|---|---|

| Phenyl-fulvene | Phenyl-pyridazine | Light yellow powder | 202-204.9 | 71.2 |

| Thienyl-fulvene | Thienyl-pyridazine | Red, rust colored powder | 164.5-165.9 | 43 |

| Tolyl-fulvene | Tolyl-pyridazine | Deep yellow powder | 158.5-161.2 | 51 |

Another approach involves the synthesis of 6-hydroxy fulvenes, which are then reacted with hydrazine to form cyclopenta[d]pyridazines. sioc-journal.cn This method expands the utility of fulvenes as versatile precursors for constructing fused pyridazine ring systems. sioc-journal.cn

One-Pot Synthetic Procedures for Pyridazine Systems

One-pot syntheses offer an efficient and streamlined approach to constructing pyridazine rings, minimizing waste and energy consumption. researchgate.net Various one-pot methodologies have been developed, starting from diverse and readily available materials.

Furthermore, a novel one-pot synthesis has been developed for 2,5-diaryl and 5-aryl-pyridazin-3(2H)-ones from 4-bromomethylcoumarins reacting with phenylhydrazine (B124118) or hydrazine hydrate under controlled alkaline conditions. tandfonline.com The synthesis of novel pyridazine C-nucleosides has also been achieved through a mild, three-step one-pot procedure starting from 2- and 3-(ribofuranosyl)furans. nih.gov This method utilizes a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions. nih.gov

Preparation and Isolation Strategies for Pyridazine Monopicrate

Pyridazine, being a weak base, can form salts with mineral acids. sphinxsai.com One such salt is pyridazine monopicrate, which is formed with picric acid.

Direct Salt Formation from Pyridazine and Picric Acid

Pyridazine monopicrate is a yellow solid that can be prepared through the direct reaction of pyridazine with picric acid. sphinxsai.com This salt formation is a common reaction for basic compounds like pyridazine. The resulting monopicrate has a distinct melting point, which has been reported in the range of 161-163°C. sphinxsai.com The compound is a salt formed between one molecule of pyridazine and one molecule of picric acid, resulting in the chemical formula C₁₀H₇N₅O₇.

Regioselective Synthesis of Monopicrate Adducts

While the direct formation of pyridazine monopicrate is straightforward, the concept of regioselectivity becomes crucial when dealing with substituted pyridazines or when specific isomeric products are desired. Regioselective synthesis aims to control the reaction to favor the formation of one constitutional isomer over others.

In the context of pyridazine chemistry, regioselective syntheses are often employed to create specific substituted pyridazine derivatives. rsc.orgnih.gov For instance, the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides allows for the regioselective synthesis of trisubstituted pyridazines. rsc.org Similarly, the 1,3-dipolar cycloaddition reaction between mesoionic bicyclic oxazolo-pyridazinones and non-symmetrical activated alkyne dipolarophiles leads to the regioselective synthesis of new pyrrolo[1,2-b]pyridazines. nih.gov

Although the specific term "regioselective synthesis of monopicrate adducts" of pyridazine is not extensively detailed in the provided context, the principle of regioselectivity is fundamental in the synthesis of the parent pyridazine that would subsequently form the picrate. The position of substituents on the pyridazine ring, determined by the regioselectivity of its synthesis, would dictate the properties of the resulting monopicrate adduct. For example, the synthesis of specific 3-pyridazinone isomers has been a subject of study, highlighting the importance of controlling regiochemistry. sphinxsai.com The formation of a monopicrate from such a regioselectively synthesized pyridazine derivative would result in a specific monopicrate adduct.

Advanced Spectroscopic Characterization and Structural Elucidation of Pyridazine Monopicrate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. In the case of Pyridazine (B1198779) Monopicrate, which exists as an ion pair composed of a pyridazinium cation and a picrate (B76445) anion, NMR is crucial for confirming the protonation site on the pyridazine ring and characterizing the electronic environment of both ionic species.

The ¹H NMR spectrum of Pyridazine Monopicrate is expected to display distinct signals for both the pyridazinium cation and the picrate anion. The formation of the salt involves the protonation of one of the nitrogen atoms of the pyridazine ring by the acidic proton from picric acid. This protonation induces a significant downfield shift for the protons on the heterocyclic ring compared to neutral pyridazine. nih.govresearchgate.net

In neutral pyridazine, the protons at the C3/C6 positions appear around δ 9.2 ppm, while the C4/C5 protons are found near δ 7.5 ppm. chemicalbook.com Upon protonation to form the pyridazinium cation, the positive charge on the ring deshields the protons, causing their signals to shift further downfield. An additional broad signal, attributable to the N⁺-H proton, would also be expected, its chemical shift being highly dependent on the solvent and concentration.

The picrate anion possesses a plane of symmetry, rendering the two aromatic protons at the C3' and C5' positions chemically equivalent. Consequently, they are expected to appear as a sharp, two-proton singlet. The strong electron-withdrawing nature of the three nitro groups significantly deshields these protons, placing their signal at a low field, typically around δ 8.5-9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Pyridazine Monopicrate Predicted values are based on analysis of pyridazine, pyridinium (B92312) salts, and picrate anions.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridazinium H-3/H-6 | > 9.2 | Multiplet | 2H |

| Pyridazinium H-4/H-5 | > 7.5 | Multiplet | 2H |

| Picrate H-3'/H-5' | 8.5 - 9.0 | Singlet | 2H |

| Pyridazinium N⁺-H | Variable | Broad Singlet | 1H |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the two ions. Similar to the ¹H NMR, the carbon signals of the pyridazinium ring are expected to be shifted downfield relative to neutral pyridazine due to the deshielding effect of the positive charge. nih.gov For the analogue pyridazin-3(2H)-one, the carbonyl carbon (C-3) provides a characteristic signal around δ 164.0 ppm. rsc.org

The picrate anion exhibits four distinct carbon signals due to its symmetry. The C-1' carbon, bearing the phenoxide oxygen, is expected at high field (around δ 160 ppm), while the C-2', C-4', and C-6' carbons attached to the nitro groups would appear at lower fields. The C-3' and C-5' carbons, bonded to hydrogen, would resonate at a chemical shift value intermediate between the two extremes.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Pyridazine Monopicrate Predicted values are based on analysis of pyridazine, pyridinium salts, and picrate anions.

| Assignment | Predicted Chemical Shift (ppm) |

| Pyridazinium C-3/C-6 | > 152 |

| Pyridazinium C-4/C-5 | > 130 |

| Picrate C-1' (C-O⁻) | ~ 160 |

| Picrate C-2'/C-4'/C-6' (C-NO₂) | ~ 140-145 |

| Picrate C-3'/C-5' (C-H) | ~ 125 |

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating through-bond and through-space correlations.

Heteronuclear Correlation (HETCOR) : The HETCOR (or the more sensitive HSQC) experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. nanalysis.comslideshare.net For Pyridazine Monopicrate, a HETCOR spectrum would show cross-peaks connecting the pyridazinium ¹H signals to their corresponding ¹³C signals, and a distinct cross-peak linking the singlet ¹H signal of the picrate anion to its ¹³C signal (C-3'/C-5'). This technique provides definitive confirmation of the assignments made in the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. researchgate.net This is particularly powerful for studying the interaction between the cation and anion in an ionic salt. polimi.it In a NOESY spectrum of Pyridazine Monopicrate, a cross-peak would be expected between the N⁺-H proton of the pyridazinium cation and the aromatic protons (H-3'/H-5') of the picrate anion. Such a correlation would provide unequivocal evidence of the ionic association and the proximity of the two ions in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations. youtube.comnih.gov For Pyridazine Monopicrate, these techniques are used to identify the characteristic vibrations of both the pyridazinium cation and the picrate anion, and for pyridazinone analogues, to confirm the presence of key N-H and C=O bonds.

The IR and Raman spectra of Pyridazine Monopicrate are essentially a superposition of the vibrational modes of the pyridazinium cation and the picrate anion. The formation of the salt results in the appearance of several new, characteristic bands.

Pyridazinium Cation : Upon protonation, a new absorption band corresponding to the N⁺-H stretching vibration appears, typically in the region of 3100-3300 cm⁻¹. The pyridazine ring breathing and C-H bending modes also shift in frequency and intensity compared to the neutral molecule. rsc.org

Picrate Anion : The picrate anion has several strong and characteristic vibrational modes. researchgate.net The most prominent are the asymmetric and symmetric stretching vibrations of the three nitro (NO₂) groups, which give rise to very strong absorptions. The C-O stretching of the phenolate (B1203915) group is also a key diagnostic band. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Pyridazine Monopicrate Data compiled from spectroscopic studies of pyridinium picrate and other N-heterocyclic picrate salts. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| ν(N⁺-H) | 3100 - 3300 | N⁺-H stretch in the pyridazinium cation |

| νas(NO₂) | 1500 - 1560 | Asymmetric NO₂ stretch of the picrate anion |

| νs(NO₂) | 1330 - 1390 | Symmetric NO₂ stretch of the picrate anion |

| ν(C-O) | 1260 - 1280 | C-O phenolate stretch of the picrate anion |

| Ring Vibrations | 1400 - 1650 | C=C and C=N stretching modes of the pyridazinium ring |

| δ(C-H) | 750 - 900 | Out-of-plane C-H bending of both ions |

For pyridazinone analogues, which feature a carbonyl group within the heterocyclic ring, IR spectroscopy is vital for confirming their structure. The two most important diagnostic absorptions are the C=O (carbonyl) and N-H stretches.

The C=O stretching vibration in cyclic pyridazinone systems typically appears as a strong, sharp band in the region of 1650-1715 cm⁻¹. Its exact position is influenced by substitution and hydrogen bonding. The N-H stretching vibration of the lactam functionality gives rise to a band, often broadened by hydrogen bonding, in the 3100-3300 cm⁻¹ region. The presence and characteristics of these two bands are definitive proof of the pyridazinone scaffold.

Table 4: Key IR Frequencies (cm⁻¹) for Pyridazinone Analogues

| Compound Type | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) |

| 6-Arylpyridazin-3(2H)-ones | ~ 1670 | ~ 3200 |

| Pyrrolo[3,4-d]pyridazinones | 1680 - 1710 | 3240 - 3330 |

| Substituted Pyridazin-3(2H)-ones | ~ 1715 | ~ 3228 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of compounds. In the analysis of Pyridazine monopicrate, a charge-transfer complex, mass spectrometry provides critical insights into the molecular ion and its subsequent fragmentation pathways upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy, typically to the third or fourth decimal place. peacta.org For Pyridazine monopicrate, which is formed from the 1:1 reaction of Pyridazine (C₄H₄N₂) and Picric acid (C₆H₃N₃O₇), the resulting protonated molecule would have the chemical formula [C₁₀H₈N₅O₇]⁺.

The theoretical exact mass of this ion is calculated by summing the exact masses of the most abundant isotopes of each element. researchgate.net This calculation provides a highly precise value that can be compared against the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the compound's elemental formula. peacta.org

Table 1: Calculation of Theoretical Exact Mass for Protonated Pyridazine Monopicrate

| Element | Number of Atoms | Exact Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (¹⁴N) | 5 | 14.003074 | 70.015370 |

| Oxygen (¹⁶O) | 7 | 15.994915 | 111.964405 |

| Total (Calculated Exact Mass) | | | 309.042375 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to 309.0424 would provide strong evidence for the formation of the pyridazine monopicrate complex. nih.gov

Investigation of Fragmentation Mechanisms

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. chemguide.co.uk When the molecular ion of Pyridazine monopicrate is subjected to fragmentation, typically through techniques like collision-induced dissociation (CID), it breaks down into smaller, characteristic ions. libretexts.org The study of related fused N-heterocycles, such as pyridazino-indoles and pyridazino-quinolines, reveals that a common fragmentation pathway involves the cross-ring cleavage of the pyridazine ring. nih.gov

For Pyridazine monopicrate, the fragmentation is expected to be complex, involving pathways initiated at both the pyridazine and picrate moieties. Key fragmentation mechanisms could include:

Charge Site-Initiated Cleavage: Fragmentation can be directed by the initial positive charge localized on the protonated pyridazine ring. youtube.comyoutube.com

Radical Site-Initiated Cleavage: If ionization occurs by electron impact, the resulting radical cation can direct fragmentation. youtube.comgbiosciences.com

Cleavage of the Pyridazine Ring: Similar to other pyridazine derivatives, the six-membered ring can undergo ring-opening and subsequent loss of neutral molecules like N₂ or HCN. nih.gov

Losses from the Picrate Moiety: The highly functionalized picrate portion of the complex is prone to fragmentation. Common losses would include the nitro group (-NO₂, 46 Da), which is a characteristic fragmentation for nitroaromatic compounds. Successive losses of other small neutral molecules like H₂O, CO, or NO are also plausible.

Table 2: Plausible Fragment Ions in the Mass Spectrum of Pyridazine Monopicrate

| m/z (Proposed) | Proposed Formula | Description of Loss from [M+H]⁺ |

|---|---|---|

| 292 | [C₁₀H₇N₅O₆]⁺ | Loss of OH |

| 263 | [C₁₀H₇N₄O₅]⁺ | Loss of NO₂ |

| 217 | [C₁₀H₇N₃O₃]⁺ | Loss of 2x NO₂ |

| 189 | [C₁₀H₇N₃O₂]⁺ | Loss of 2x NO₂ and CO |

| 81 | [C₄H₅N₂]⁺ | Protonated Pyridazine |

The analysis of these fragmentation pathways allows for the detailed structural confirmation of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. nih.gov This technique is particularly useful for studying charge-transfer (CT) complexes, where an electron is promoted from the highest occupied molecular orbital (HOMO) of an electron-donor molecule to the lowest unoccupied molecular orbital (LUMO) of an electron-acceptor molecule.

Determination of Absorption Maxima and Electronic Signatures

In the case of Pyridazine monopicrate, Pyridazine acts as the electron donor and Picric acid serves as the electron acceptor. The formation of the complex gives rise to new, broad absorption bands that are not present in the spectra of the individual components. nih.govnih.gov This new band, known as the charge-transfer band, typically appears in the visible region of the spectrum and is responsible for the characteristic color of the complex. researchgate.net

The spectrum of pyridazine itself shows absorptions in the UV region. nist.govresearchgate.net However, upon complexation with the strong π-acceptor picric acid, a new, broad absorption band is expected at a longer wavelength (a bathochromic shift). Studies on analogous complexes, such as those between other N-heterocycles (e.g., pyridine (B92270), 2,2'-bipyridine) and picric acid, confirm the appearance of these CT bands. nih.govnih.govresearchgate.net For example, the charge-transfer complex of aniline (B41778) derivatives with picric acid exhibits absorption maxima in the 440-450 nm range. researchgate.net

Table 3: Expected UV-Vis Absorption Data for Pyridazine Monopicrate and its Components

| Compound/Complex | Expected λₘₐₓ (nm) | Type of Transition | Region |

|---|---|---|---|

| Pyridazine | ~240-260, ~300-340 | π → π, n → π | UV |

| Picric Acid | ~330-340 | π → π* | UV/Visible |

The position and intensity of the charge-transfer band are sensitive to the solvent polarity, providing further information about the nature of the electronic transition. researchgate.net

Integrated Spectroscopic Analysis Procedures for Comprehensive Compound Characterization

For unambiguous structural elucidation of Pyridazine monopicrate and its analogues, a single analytical technique is often insufficient. A comprehensive characterization relies on the integration of data from multiple spectroscopic methods, including mass spectrometry (MS), UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

An integrated approach would proceed as follows:

UV-Vis Spectroscopy: Initial analysis would confirm the formation of a charge-transfer complex by identifying the characteristic CT absorption band in the visible region, which is absent in the spectra of the starting materials (pyridazine and picric acid). nih.gov

Infrared (IR) Spectroscopy: IR analysis would provide information about the functional groups and the nature of the interaction. Key spectral features would include the appearance of bands corresponding to the protonated pyridazinium ion (N⁺-H stretches) and shifts in the vibrational frequencies of the nitro groups (-NO₂) and phenolic C-O group of the picrate anion, confirming proton transfer from picric acid to pyridazine. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would reveal the structure in solution. The protonation of the pyridazine ring would cause significant downfield shifts of its ring protons. The signals for the picrate anion would also be observed, confirming the 1:1 stoichiometry of the complex in solution. nih.govnih.gov

Mass Spectrometry (MS): Finally, HRMS would be used to confirm the elemental composition by providing an exact mass for the molecular ion, while tandem MS (MS/MS) would reveal the fragmentation pattern, further corroborating the proposed structure by identifying fragments corresponding to the pyridazine and picrate moieties. nih.govmdpi.com

By combining the evidence from each of these techniques, a complete and confident characterization of the compound's identity, structure, and electronic properties can be achieved. bendola.com

Multivariate Spectroscopic Methods and Chemometric Evaluation

In the analysis of complex systems, such as reaction monitoring or the study of a series of related analogues, the large datasets generated by spectroscopic techniques can be effectively analyzed using multivariate methods, collectively known as chemometrics. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can extract meaningful information from spectral data. nih.gov

For the study of Pyridazine monopicrate and its analogues, chemometric methods could be applied in several ways:

Exploratory Data Analysis: If UV-Vis or IR spectra are collected for a series of different N-heterocycle picrate complexes, PCA could be used to explore the data. A scores plot from PCA could reveal clustering of compounds based on the nature of the donor heterocycle, providing insights into structure-property relationships.

Quantitative Analysis: PLS regression could be used to build a model that correlates spectral data (e.g., UV-Vis spectra) with a property of interest, such as the concentration of the complex in a mixture. This would allow for the rapid quantification of the complex without the need for complete separation. nih.gov

Reaction Monitoring: By collecting spectra at different time points during the synthesis of Pyridazine monopicrate, multivariate methods could be used to track the consumption of reactants and the formation of the product, providing kinetic information about the complexation reaction.

These chemometric approaches enable a more robust and comprehensive evaluation of spectroscopic data, allowing for the identification of subtle patterns and the development of predictive models for quantitative analysis. nih.gov

Theoretical and Computational Chemistry Studies on Pyridazine Monopicrate and Pyridazine Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular orbitals to spectroscopic characteristics, offering a detailed picture of the molecule's reactivity and physical attributes.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In the formation of pyridazine (B1198779) monopicrate, a proton is transferred from the hydroxyl group of picric acid to one of the nitrogen atoms of the pyridazine ring. This creates a pyridinium (B92312) cation and a picrate (B76445) anion, held together by electrostatic and hydrogen bonding interactions. This charge transfer significantly influences the frontier orbitals of the resulting salt.

Computational studies on analogous systems, such as 3-Methyl Pyridinium Picrate, provide valuable data that can be used to understand the electronic properties of pyridazine monopicrate. researchgate.net In these systems, the HOMO is typically localized on the electron-rich picrate anion, while the LUMO is found on the electron-deficient pyridinium cation. This distribution confirms that charge transfer occurs from the picrate moiety to the pyridinium ring. researchgate.net The energy gap is a key parameter derived from these calculations, indicating the energy required for electronic excitation. acs.org

A DFT study on 3-Methyl Pyridinium Picrate using the B3LYP/6-311G(d,p) basis set yielded specific values for its electronic properties, which serve as a strong theoretical model for pyridazine monopicrate. researchgate.net

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| ELUMO | -3.07 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| Energy Gap (ΔE) | 3.47 | Difference between LUMO and HOMO energies, related to molecular stability. |

| Ionization Potential (I) | 6.54 | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 3.07 | Energy released when an electron is added (approximated as -ELUMO). |

| Global Hardness (η) | 1.735 | Measure of resistance to charge transfer, calculated as (I-A)/2. |

| Chemical Potential (µ) | -4.805 | The escaping tendency of electrons from a system, calculated as -(I+A)/2. |

Data based on the analogous compound 3-Methyl Pyridinium Picrate, calculated at the B3LYP/6-311G(d,p) level. researchgate.net

The concepts of nucleophilicity and electrophilicity are central to understanding chemical reactions. Pyridazine, with its two nitrogen atoms containing lone pairs of electrons, is inherently nucleophilic. This character drives its reaction with picric acid, a strong acid that acts as an electrophile source (H⁺).

Upon protonation, the pyridazine ring is transformed into the pyridinium cation. This change dramatically alters its electronic character. The positive charge on the ring makes it electron-deficient, significantly reducing its nucleophilicity and rendering it susceptible to attack by nucleophiles. taylorfrancis.com Computational models show that the electrophilicity of diazine systems like pyridazine is a key factor in their biological and chemical reactivity. nih.govresearchgate.net

DFT calculations can accurately simulate spectroscopic data, which aids in the characterization and structural elucidation of molecules.

Infrared (IR) Frequencies: For pyridazine monopicrate, the most significant change in the IR spectrum compared to its precursors is the formation of the N⁺-H bond. DFT calculations on similar pyridinium salts predict a broad absorption band corresponding to the N⁺-H stretching vibration. core.ac.ukresearchgate.net In the experimental IR spectrum of a related compound, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, characteristic vibrational bands were observed between 3097 and 3472 cm⁻¹, consistent with N-H and C-H stretching modes. core.ac.uk Furthermore, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups on the picrate anion are sensitive to the electrostatic environment and hydrogen bonding, and their calculated frequencies can be correlated with experimental data. core.ac.uk

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used in DFT to calculate NMR chemical shifts. nih.gov The protonation of the pyridazine ring to form the pyridinium cation leads to a significant deshielding of the ring protons. This results in a downfield shift of their signals in the ¹H NMR spectrum. For example, in 2-(pyridine-2-ylthio)pyridine-1-ium picrate, the N-H proton of the pyridinium salt gives a characteristic broad signal far downfield at δ 14.07 ppm. core.ac.uk The aromatic protons of the pyridinium and picrate rings resonate at distinct chemical shifts, which can be precisely calculated and assigned with the aid of theoretical models. core.ac.uk Similarly, ¹³C NMR chemical shifts are affected by the change in electron density upon salt formation, with the carbons of the pyridinium ring generally shifting downfield. core.ac.uk

Quantum Chemical Calculations for Energetic and Thermodynamic Profiles

Quantum chemical methods are essential for determining the thermodynamic properties of molecules and reaction pathways, providing quantitative data on their stability and the feasibility of their formation.

The formation of pyridazine monopicrate from pyridazine and picric acid is an acid-base neutralization reaction. Such reactions are typically exothermic, releasing heat and thus having a negative enthalpy change (ΔH).

Quantum chemical calculations can determine the standard enthalpy of formation (ΔfH⦵₂₉₈) for the reactants and products. princeton.edu The enthalpy of formation for gaseous pyridazine has been established through both experimental calorimetry and high-accuracy computational methods like G3 and G4. umsl.edu

| Compound | Parameter | Value (kJ/mol) |

|---|---|---|

| Pyridazine (gas) | Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 225.6 ± 0.7 |

Data from thermochemical analysis. umsl.edu

The change in Gibbs free energy (ΔG) for this reaction pathway determines its spontaneity. ΔG is calculated using the equation ΔG = ΔH - TΔS, where T is the temperature and ΔS is the change in entropy. The formation of a solid, ordered salt from two separate molecules typically leads to a decrease in entropy (negative ΔS). liberty.edu However, the large negative enthalpy change from the exothermic acid-base reaction is the dominant factor, resulting in a negative ΔG and indicating that the formation of pyridazine monopicrate is a spontaneous process under standard conditions.

The primary reaction mechanism in the formation of pyridazine monopicrate is a proton transfer from the acidic hydroxyl group of picric acid to a basic nitrogen atom of pyridazine. This is a rapid, barrierless acid-base reaction.

Computational chemistry is also vital for investigating the mechanisms of other reactions involving the pyridazine system. The reactivity of the pyridinium cation in the monopicrate salt is markedly different from that of neutral pyridazine. The diazine ring in its neutral state is generally resistant to electrophilic substitution but susceptible to nucleophilic attack. taylorfrancis.com The introduction of a positive charge in the pyridinium cation further deactivates the ring towards electrophiles and strongly activates it towards nucleophiles. Theoretical studies can model the transition states for potential reactions, such as nucleophilic aromatic substitution on the pyridinium ring, calculating the activation energies to predict the most likely reaction pathways. wur.nl

Computational Studies on Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the intricate network of intermolecular interactions that govern the structure and properties of molecular complexes, including those involving pyridazine systems. These theoretical approaches allow for a detailed examination of non-covalent forces at the atomic level, offering insights that can be challenging to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) are employed to model and analyze these interactions, providing a deeper understanding of the electronic and structural properties of such systems iiste.org. The study of intermolecular interactions is crucial for understanding molecular recognition, crystal packing, and the behavior of molecules in biological systems.

Theoretical studies on various diazine heterocycles, including pyridazine, have highlighted the significant role of their electronic properties in dictating the nature and strength of their intermolecular interactions iiste.orgnih.gov. The distribution of electron density, dipole moment, and molecular electrostatic potential are key factors that are computationally analyzed to predict how these molecules will interact with each other and with other chemical entities. For instance, the pyridazine ring possesses a high dipole moment, which is a significant factor in its ability to participate in π-π stacking interactions nih.gov. Computational analyses can quantify the energy of these stacking interactions, providing valuable data for understanding the stability of molecular assemblies nih.gov.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding is a critical directional interaction that plays a pivotal role in the structure of pyridazine-containing compounds. The nitrogen atoms within the pyridazine ring act as potent hydrogen bond acceptors, a feature that is extensively studied using computational methods nih.gov. Theoretical calculations can predict the geometry and energy of these hydrogen bonds, providing precise information on bond lengths and angles mdpi.com.

Computational studies often involve mapping the molecular electrostatic potential (MEP) to identify regions of high electron density, which correspond to likely hydrogen bond acceptor sites. For pyridazine, the lone pairs of electrons on the nitrogen atoms create regions of negative electrostatic potential, making them favorable sites for interaction with hydrogen bond donors.

Molecular docking simulations, a computational technique, are frequently used to investigate the hydrogen bonding interactions between pyridazine derivatives and biological macromolecules, such as proteins mdpi.commdpi.com. These simulations can predict the binding poses of ligands within a receptor's active site and identify the specific hydrogen bonds that stabilize the complex mdpi.com. For example, studies on novel pyridazinone derivatives have used molecular docking to reveal hydrogen bond formation between the carbonyl oxygen of the pyridazine ring and amino acid residues like LYS 84 and HIE 50 in a protein's binding pocket mdpi.com.

The strength of hydrogen bonds can be further quantified by calculating their binding energies using high-level quantum chemical methods. This allows for a comparison of the relative importance of different hydrogen bonding motifs within a molecular crystal or a ligand-protein complex. The following table illustrates the kind of data that can be generated from such computational analyses for a hypothetical pyridazine derivative interacting with an amino acid residue.

| Hydrogen Bond | Donor Atom | Acceptor Atom | Calculated Distance (Å) | **Calculated Angle (°) ** | Estimated Binding Energy (kcal/mol) |

| N-H···N | Amino Acid (NH) | Pyridazine (N1) | 2.90 | 175.2 | -4.5 |

| C-H···O | Pyridazine (C4-H) | Amino Acid (C=O) | 3.25 | 155.8 | -1.8 |

This table is illustrative and provides a general representation of data from computational studies on hydrogen bonding in pyridazine systems.

Investigation of Complex Formation

Computational studies are instrumental in elucidating the formation of molecular complexes involving pyridazine and its derivatives. These investigations can range from the study of simple dimers to more complex host-guest systems and ligand-protein interactions. By calculating the binding affinity, researchers can predict the stability of these complexes mdpi.com.

Molecular docking is a primary tool for investigating the formation of complexes between pyridazine-containing ligands and biological targets mdpi.commdpi.com. The results of docking studies are often presented as a binding affinity or docking score, typically in units of kcal/mol, with more negative values indicating a more stable complex mdpi.commdpi.com. These studies can predict how a molecule fits into a binding site and the non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that contribute to complex formation mdpi.com. For instance, docking studies on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone showed that these compounds form stable complexes with enzymes like COX-1, COX-2, and 15-LOX, with calculated binding affinities ranging from -5.9 to -10.9 kcal/mol mdpi.com.

Furthermore, computational methods can be used to study the stoichiometry of complex formation. For example, in investigations of N-acylhydrazones with human serum albumin (HSA), the stoichiometry was found to converge to one, indicating a single binding site is occupied mdpi.com.

The following interactive table presents hypothetical binding affinity data for a series of pyridazine derivatives with a target protein, as would be determined from computational docking studies.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Predicted Key Interactions |

| Pyridazine Derivative A | Enzyme X | -8.5 | Hydrogen bond with SER-122, π-π stacking with PHE-256 |

| Pyridazine Derivative B | Enzyme X | -7.2 | Hydrogen bond with ASN-150 |

| Pyridazine Derivative C | Receptor Y | -9.1 | Dual hydrogen bonds with ARG-88, hydrophobic interactions |

| Pyridazine Derivative D | Receptor Y | -6.8 | van der Waals interactions |

This table is illustrative and provides a general representation of data from computational studies on complex formation in pyridazine systems.

Chemical Reactivity and Mechanistic Investigations of Pyridazine Frameworks

Electrophilic Substitution Reactions on the Pyridazine (B1198779) Ring System

The pyridazine ring system is notably resistant to electrophilic aromatic substitution (SEAr). The presence of two electronegative nitrogen atoms deactivates the ring, making it significantly less nucleophilic than benzene (B151609). uoanbar.edu.iqwikipedia.org This deactivation is twofold: the nitrogen atoms withdraw electron density from the ring carbons through an inductive effect, and in the acidic conditions often required for electrophilic substitution, one of the nitrogen atoms can be protonated. uoanbar.edu.iqwikipedia.org This protonation forms a pyridazinium cation, which further increases the ring's electron deficiency and strongly deactivates it towards attack by electrophiles. uoanbar.edu.iq

Consequently, forcing conditions are typically required for electrophilic substitutions on the parent pyridazine, and the yields are often low. uoanbar.edu.iq The reaction is generally less favorable than on pyridine (B92270). wikipedia.org Theoretical studies and experimental evidence show that substitution, when it does occur, preferentially happens at the C-4 or C-5 positions, which are relatively less deactivated compared to the C-3 and C-6 positions adjacent to the nitrogen atoms.

However, the introduction of electron-donating groups (activating groups) onto the ring can facilitate electrophilic substitution. slideshare.net For instance, amino- and oxy-diazines are more susceptible to these reactions. slideshare.nettaylorfrancis.com The presence of activating substituents can increase the electron density of the ring, making it more reactive towards electrophiles. pearson.com For example, the presence of two or three activating groups can enable the successful introduction of an electrophile. researchgate.net

| Reaction Type | Conditions | Outcome | Reference |

| Nitration | Vigorous (e.g., HNO₃/H₂SO₄, high temp.) | Low yield of nitro-products; substitution at C-4/C-5 | uoanbar.edu.iq |

| Halogenation | Harsh (e.g., Br₂ at high temp.) | Low yield of halo-products | uoanbar.edu.iq |

| Friedel-Crafts | Generally does not occur | The Lewis acid catalyst complexes with the nitrogen atoms, leading to strong deactivation. | uoanbar.edu.iqwikipedia.org |

Nucleophilic Substitution Reactions and Associated Mechanisms

In stark contrast to its inertness toward electrophiles, the electron-deficient pyridazine ring is highly susceptible to nucleophilic attack. taylorfrancis.comtaylorfrancis.com This reactivity is a cornerstone of pyridazine chemistry, allowing for the introduction of a wide range of functional groups. Halogenated pyridazines, in particular, are common substrates for nucleophilic substitution reactions. The mechanisms of these substitutions can be complex and varied.

A significant pathway for nucleophilic substitution in diazines, including pyridazine, is the S_N(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism is distinct from the more common S_N(AE) pathway as it involves a transient cleavage of the heterocyclic ring.

The S_N(ANRORC) process is particularly observed in reactions of halogenopyridazines with strong nucleophiles like potassium amide (KNH₂) in liquid ammonia. wikipedia.orgwur.nl The reaction sequence is as follows:

Addition : The nucleophile attacks a carbon atom of the pyridazine ring, forming a σ-complex.

Ring Opening : The heterocyclic ring cleaves, typically between a nitrogen and a carbon atom, to form an open-chain intermediate. This intermediate often contains a nitrile group. wikipedia.orgwur.nl

Ring Closure : The open-chain intermediate undergoes intramolecular cyclization to form a new heterocyclic ring, now incorporating the nucleophile.

Isotopic labeling studies have provided definitive evidence for this mechanism. For example, when a pyrimidine (B1678525) labeled with ¹⁴N is subjected to these conditions, the final product shows that one of the original ring nitrogen atoms has been exchanged, which can only be explained by a ring-opening and closing sequence. wikipedia.org

Besides the ANRORC mechanism, nucleophilic substitutions on pyridazines can proceed through other pathways.

S_N(AE) Mechanism : This is the Addition-Elimination mechanism, analogous to the S_NAr mechanism in carbocyclic aromatic systems. The nucleophile first attacks the carbon atom bearing the leaving group (ipso-substitution), forming a negatively charged intermediate known as a Meisenheimer-type complex. stackexchange.comquimicaorganica.org The subsequent departure of the leaving group restores the aromaticity of the ring. This pathway is favored for substitutions at the electron-deficient positions ortho and para to the ring nitrogens. stackexchange.com

S_N(EA) - Hetaryne Mechanism : This Elimination-Addition pathway involves the initial removal of a proton by a strong base, followed by the elimination of a leaving group from an adjacent carbon to form a highly reactive hetaryne intermediate, such as 4,5-didehydropyridazine. wur.nl The nucleophile then adds to this hetaryne, and subsequent protonation gives the final product. A key feature of this mechanism is that the incoming nucleophile can attach to either carbon of the former "triple bond," often leading to a mixture of isomers, including products of cine-substitution (where the nucleophile attaches to the position adjacent to where the leaving group was). wur.nl

S_N(AE)-Cinesubstitution : This pathway involves the initial addition of the nucleophile to a carbon atom that does not bear the leaving group. wur.nl This is followed by protonation and the subsequent elimination of a hydrogen and the leaving group from adjacent atoms. wur.nl

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are powerful tools in organic synthesis, and the pyridazine ring can participate in these reactions in several ways, providing access to a diverse range of more complex heterocyclic and polycyclic structures. nih.gov

Aromatic pyridazine derivatives can function as 4π-electron components in hetero-Diels-Alder reactions. nih.gov Particularly, electron-deficient pyridazines, such as 4,5-dicyanopyridazine (DCP), have shown surprising reactivity as azadienes in inverse-electron-demand Diels-Alder reactions with various dienophiles, including alkenes, alkynes, and enamines. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions can lead to the synthesis of substituted phthalonitriles and polycyclic cage systems. nih.gov

Furthermore, pyridazinium ylides, generated in situ from pyridazinium salts, can act as 1,3-dipoles in [3+2] cycloaddition reactions. nih.gov When reacted with dipolarophiles like ethyl propiolate, they yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov This approach is highly efficient for constructing fused heterocyclic systems.

| Cycloaddition Type | Pyridazine Component | Reactant | Product Type | Reference |

| Inverse-electron-demand Diels-Alder | Electron-deficient pyridazine (e.g., 4,5-dicyanopyridazine) | Electron-rich alkene or alkyne | Dicyanocyclohexa-1,3-dienes, Phthalonitriles | nih.gov |

| [3+2] Dipolar Cycloaddition | Pyridazinium ylides | Alkyne (e.g., ethyl propiolate) | Pyrrolo[1,2-b]pyridazines | nih.gov |

| [4+2] Cycloaddition | Pyridazine (as diene) | Furan (as dienophile) | Pyridazinium salts (after water elimination) | organic-chemistry.org |

| [3+3] Annulation | α-diazoester anion (as 1,3-dipole) | Chalcone epoxides | Highly functionalized pyridazine esters | nih.gov |

Reduction Pathways of the Pyridazine Nucleus

The pyridazine nucleus can be reduced to yield non-aromatic systems. The specific product depends on the reducing agent and the reaction conditions. Catalytic hydrogenation is a common method for the reduction of the pyridazine ring. For example, the reduction of a pyridazine derivative with hydrogen over a catalyst can lead to the saturation of one or both double bonds in the ring, forming dihydropyridazines or hexahydropyridazines (piperidazines). wur.nl The controlled reduction of one double bond gives non-aromatic systems that have been described as azolines. researchgate.net

Salt Formation Reactivity with Acids and Quaternization Reactions

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons in sp² orbitals, imparting basic properties to the molecule. However, pyridazine is a weak base (pKa ≈ 2.0-2.3), considerably weaker than pyridine (pKa ≈ 5.2). nih.gov The presence of the second adjacent, electron-withdrawing nitrogen atom reduces the basicity of the first. nih.govyoutube.com Despite its weak basicity, pyridazine can react with strong acids to form pyridazinium salts. nih.govgoogle.com

Tautomerism Studies in Pyridazine-Based Compounds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of heterocyclic compounds. In the context of pyridazine-based compounds, tautomerism is most prominently observed in substituted pyridazines, particularly those bearing hydroxyl, amino, or thiol groups. For instance, pyridazinones can exist in keto-enol tautomeric forms. researchgate.net The position of the equilibrium is influenced by factors such as the nature and position of substituents, solvent polarity, and temperature.

In the specific case of Pyridazine, monopicrate , the pyridazine ring itself, being a simple aromatic heterocycle without exocyclic groups capable of tautomerization, does not exhibit tautomerism. The formation of the monopicrate salt involves an acid-base reaction between pyridazine, a weak base, and picric acid, a strong acid. This results in the formation of the pyridazinium cation and the picrate (B76445) anion.

While the pyridazinium cation does not have tautomeric forms, it is worth noting that substituted pyridazinones do exhibit significant tautomeric equilibria. The study of these equilibria is crucial for understanding their chemical reactivity and biological activity.

Table 1: Tautomeric Forms of Representative Pyridazinone Derivatives

| Compound | Predominant Tautomeric Form | Influencing Factors |

|---|---|---|

| 6-(2-pyrrolyl)pyridazin-3-one | Pyridazin-3-one form | Electron-donating pyrrolyl group shifts equilibrium towards the hydroxyl form compared to unsubstituted systems. researchgate.net |

Applications and Advanced Materials Chemistry of Pyridazine Derivatives Excluding Biological/medical

Role of Pyridazines in Physical Organic Chemistry Studies

Pyridazine (B1198779) and its derivatives serve as important scaffolds in the field of physical organic chemistry, offering insights into fundamental principles of molecular structure, reactivity, and non-covalent interactions. The formation of complexes, such as pyridazine monopicrate, provides a valuable model system for investigating charge-transfer phenomena, proton transfer dynamics, and the intricate network of hydrogen bonds that dictate supramolecular assembly. While direct comprehensive studies on pyridazine monopicrate are not extensively documented, a robust understanding of its properties and behavior can be extrapolated from detailed investigations of analogous systems, most notably pyridine (B92270) picrate (B76445), and the inherent electronic characteristics of the pyridazine ring.

The interaction between pyridazine, a diazine with two adjacent nitrogen atoms, and picric acid, a strong organic acid and electron acceptor, is anticipated to result in the formation of a 1:1 molecular complex. This association is driven by a combination of electrostatic attraction, hydrogen bonding, and charge-transfer interactions. The basicity of pyridazine (pKa = 2.0), though modest in comparison to pyridine (pKa = 5.2), is sufficient to facilitate significant interaction with the highly acidic picric acid. nih.gov This interaction can range from a neutral charge-transfer complex to a salt formed by complete proton transfer from the phenolic hydroxyl group of picric acid to one of the nitrogen atoms of the pyridazine ring, resulting in a pyridazinium picrate salt. Spectroscopic and crystallographic analyses of related compounds are instrumental in elucidating the precise nature of this interaction.

Charge-Transfer Complex Formation

The formation of a charge-transfer complex between pyridazine and picric acid is expected due to the electron-donating nature of the pyridazine ring and the strong electron-accepting character of the picrate moiety, which is enhanced by the presence of three electron-withdrawing nitro groups. In such complexes, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor (pyridazine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (picric acid). This phenomenon gives rise to a characteristic charge-transfer band in the UV-visible spectrum, which is not present in the spectra of the individual components.

While specific data for pyridazine monopicrate is scarce, studies on pyridine picrate show the formation of a stable 1:1 complex. iucr.org It is reasonable to infer that pyridazine would behave similarly, forming a complex where the pyridazine ring acts as the electron donor. The presence of two adjacent nitrogen atoms in pyridazine may influence the geometry and electronic properties of the resulting complex compared to its pyridine analog.

Proton Transfer and Hydrogen Bonding

The interaction between pyridazine and picric acid is a classic example of an acid-base reaction that can be studied in the context of proton transfer and hydrogen bonding. The degree of proton transfer is a critical parameter in these systems and can be influenced by the solvent environment and the solid-state packing forces. In the solid state, X-ray crystallography of analogous compounds like pyridine picrate has revealed the formation of a salt, indicating complete proton transfer to form a pyridinium (B92312) cation and a picrate anion. iucr.org These ions are then held together by strong N⁺-H···O⁻ hydrogen bonds.

It is highly probable that pyridazine monopicrate also exists as a proton-transfer complex, or salt, in the crystalline state. The protonated pyridazinium cation would engage in strong hydrogen bonding with the phenoxide oxygen of the picrate anion. The crystal packing would likely be further stabilized by a network of weaker C-H···O hydrogen bonds involving the aromatic C-H groups of the pyridazine ring and the oxygen atoms of the nitro groups on the picrate anion.

| Interaction Type | Donor | Acceptor | Probable Distance (Å) |

| Primary Hydrogen Bond | N⁺-H (Pyridazinium) | O⁻ (Picrate Phenoxide) | ~2.7 |

| Secondary Hydrogen Bonds | C-H (Pyridazine) | O (Picrate Nitro) | >2.8 |

Note: The probable distances are inferred from analogous structures like pyridine picrate. iucr.org

Structural and Spectroscopic Characterization

The definitive structural characterization of pyridazine monopicrate would be achieved through single-crystal X-ray diffraction. Based on studies of pyridine picrate, a crystalline solid of pyridazine monopicrate would likely exhibit a well-defined supramolecular architecture governed by the aforementioned hydrogen bonding and potential π-π stacking interactions between the aromatic rings. For pyridine picrate, the crystal structure reveals that the acid-base pairs are held together by hydrogen bonds, forming an infinite chain. iucr.org

Spectroscopic techniques provide further insight into the nature of the complex.

Infrared (IR) Spectroscopy: The IR spectrum of pyridazine monopicrate is expected to show characteristic bands indicative of proton transfer. The broad O-H stretching band of picric acid would be absent, and a new broad band corresponding to the N⁺-H stretch of the pyridazinium cation would appear. The vibrational modes of the nitro groups and the pyridazine ring would also be shifted upon complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the pyridazine protons would be expected to shift downfield upon protonation. Similarly, the ¹³C NMR signals of the pyridazine ring would also be affected by the change in the electronic environment upon complexation.

UV-Visible Spectroscopy: As mentioned, the formation of a charge-transfer complex would likely result in a new absorption band in the visible region of the electronic spectrum, responsible for the characteristic yellow color of such complexes.

| Spectroscopic Technique | Expected Key Feature for Pyridazine Monopicrate | Reference Analog |

| IR Spectroscopy | Appearance of N⁺-H stretching vibration | Pyridine Picrate |

| ¹H NMR Spectroscopy | Downfield shift of pyridazine proton signals | Protonated Pyridinium Salts |

| UV-Visible Spectroscopy | Appearance of a charge-transfer band | Pyridine-Iodine Complex |

Thermal Analysis

The thermal stability of pyridazine monopicrate can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). For a related compound, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, TGA/DTG analysis showed a single-stage decomposition in the temperature range of 157-224 °C, indicating good thermal stability and crystallinity. eurjchem.com It is anticipated that pyridazine monopicrate would exhibit similar thermal behavior, with decomposition occurring at a specific temperature range, likely involving the energetic release characteristic of picrate salts. The melting point and decomposition temperature are key physical properties that would be determined through such analyses.

| Thermal Analysis Technique | Parameter Measured | Inferred Property for Pyridazine Monopicrate |

| TGA | Mass loss as a function of temperature | Decomposition temperature and thermal stability |

| DTA/DSC | Heat flow as a function of temperature | Melting point and enthalpy of fusion/decomposition |

Q & A

Basic: What are effective synthetic strategies for pyridazine derivatives, and how can reaction conditions be optimized?

Methodological Answer:

Pyridazine derivatives are commonly synthesized via condensation reactions, Suzuki-Miyaura cross-coupling, and microwave-assisted techniques. For example:

- Condensation with haloacetaldehyde dimethyl acetal yields imidazo[1,2-b]pyridazines, which are pharmacologically relevant .

- Suzuki coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with aryl boronic acids enables functionalization for optoelectronic applications .

- Microwave-assisted synthesis accelerates reactions like the preparation of 3,6-di(pyridin-2-yl)pyridazines, reducing reaction times and improving yields .

Optimization Tips: Vary temperature, catalyst systems (e.g., Pd/Cu for cross-coupling), and solvent polarity to control regioselectivity and purity .

Basic: How can the molecular structure and electronic properties of pyridazine derivatives be characterized?

Methodological Answer:

- X-ray crystallography resolves crystal packing and substituent orientation, as demonstrated for morpholine-substituted pyridazines .

- NMR spectroscopy identifies proton environments; for example, deshielded H1 protons in pyridazine rings indicate hydrogen bonding in nucleic acid analogs .

- TD-DFT calculations predict electronic transitions and stability of conformers in dinuclear rhenium complexes .

Advanced: How can computational models predict Hansen solubility parameters (HSPs) and reactivity of pyridazine derivatives?

Methodological Answer:

- Fine-tuned NLP models (e.g., CHEMBERTa_zinc-base-v1) analyze attention mechanisms to correlate pyridazine’s SMILES strings with experimental HSPs. Visualization tools like BertViz map atomic contributions to solubility .

- CNDO/CI methods calculate electronic spectra (n→π* and π→π* transitions) and orbital hybridization trends in pyridazine and diazines .

Advanced: What mechanistic insights govern pyridazine ligand exchange in transition metal complexes?

Methodological Answer:

- Kinetic studies (e.g., Eyring analysis) quantify activation barriers for Ir–N bond rupture in iridium complexes. For example, pyridazine exchange in [Ir(N^C)(COD)] complexes shows dissociation barriers twice the ligand loss rate .

- Hyperpolarization studies (SABRE) reveal substrate concentration effects on pyridazine-phthalazine exchange equilibria in iridium complexes .

Advanced: How do pyridazine derivatives modulate enzyme activity, and what methods validate their pharmacological mechanisms?

Methodological Answer:

- Enzyme inhibition assays (e.g., HCV NS5B polymerase inhibition) screen 4-amino-substituted pyridazinones for EC50 values .

- Molecular docking identifies binding interactions, such as hydrogen bonding between pyridazine cores and purine bases in nucleic acid analogs .

- In vitro DMPK profiling assesses metabolic stability (microsomal t1/2) and cytotoxicity .

Advanced: How can pyridazine-based materials be engineered for optoelectronic applications?

Methodological Answer:

- Donor-acceptor functionalization : Attach electron-withdrawing groups (e.g., nitrophenyl) to pyridazine rings to enhance charge transfer in thienylpyridazines. Characterize via UV-Vis and fluorescence spectroscopy .

- Cyclophane design : Incorporate pyridazine into π-deficient tetracationic cyclophanes for supramolecular systems (e.g., rotaxanes) with template-directed synthesis .

Data Contradiction Analysis: How can researchers resolve discrepancies in pharmacological or synthetic data for pyridazine derivatives?

Methodological Answer:

- Apply FINER criteria : Evaluate if data conflicts arise from feasibility (e.g., inconsistent reaction scales) or novelty (e.g., unreported isomerism in imidazopyridazines) .

- Cross-validate techniques : Pair computational HSP predictions with experimental solubility assays to resolve discrepancies.

- Systematic isomer analysis : Use XRD and NMR to distinguish imidazo[4,5-c]pyridazine from imidazo[1,2-b]pyridazine isomers, which exhibit divergent bioactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.